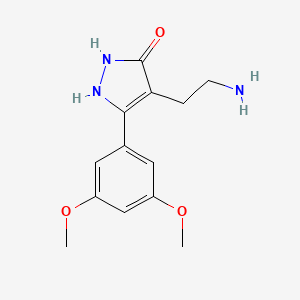
4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C13H17N3O3 and its molecular weight is 263.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Schiff base ligands similar to 4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one have been synthesized and characterized, contributing to understanding tautomeric equilibria and crystal structure analyses. These analyses utilize techniques such as UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography (Hayvalı, Unver, & Svoboda, 2010).
Tautomerism Studies
- The tautomerism of NH-pyrazoles, related to the 4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl) compound, has been explored through X-ray crystallography and NMR spectroscopy. This research helps in understanding the behavior of such compounds in both solution and solid states (Cornago et al., 2009).
Antimicrobial and Anticancer Potential
- Studies have been conducted on novel pyrazole derivatives to evaluate their antimicrobial and anticancer activities. These research efforts are crucial for the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Fluorescent Chemosensor Development
- A compound synthesized from a derivative of 4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl) has been studied for its application as a fluorescent chemosensor, particularly for the detection of Al3+ ions. This has implications in environmental and analytical chemistry (Asiri et al., 2018).
Corrosion Inhibition
- Schiff bases derived from compounds related to 4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl) have shown potential as corrosion inhibitors for steel, contributing significantly to material science and engineering (Emregül & Hayvalı, 2006).
Optical Properties in Thin Films
- Synthesized derivatives have been analyzed for their optical properties in thin films, which could be beneficial for the development of novel materials with specific optical characteristics (El-Ghamaz et al., 2017).
Antioxidant and Cytotoxic Activities
- Novel 2H,4H-dihydro-pyrano[2,3-c]pyrazoles and 1H,4H-dihydro-pyrano-[2,3-c]pyrazoles, structurally related to 4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl), have been synthesized and shown to possess antioxidant and low cytotoxic activities. This research is significant in the context of developing new agents for treating free radical-related diseases or as food additives (Yang et al., 2014).
Properties
IUPAC Name |
4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-18-9-5-8(6-10(7-9)19-2)12-11(3-4-14)13(17)16-15-12/h5-7H,3-4,14H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQQWZQMZSKAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=C(C(=O)NN2)CCN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2485230.png)
![2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine](/img/structure/B2485233.png)
![1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol](/img/structure/B2485235.png)
![2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2485237.png)

![N-(2,3-dimethoxy-2-methylpropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2485243.png)
![{2-Oxabicyclo[2.2.2]octan-4-yl}methanol](/img/structure/B2485244.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2485245.png)



![2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2485250.png)

